molecular formula C19H24N6OS B2819852 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 946282-26-4

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2819852
CAS No.: 946282-26-4
M. Wt: 384.5
InChI Key: GLIUIZWHNUOOGD-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate pyrazolo[3,4-d]pyrimidine and propylamine.

    Reaction Conditions: This step involves nucleophilic substitution, typically performed in an organic solvent like ethanol under reflux conditions.

  • Attachment of the Methylthio Group

      Starting Materials: The propylamino-substituted pyrazolo[3,4-d]pyrimidine and methyl iodide.

      Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF).

  • Coupling with 2-Phenylacetamide

      Starting Materials: The methylthio-substituted pyrazolo[3,4-d]pyrimidine and 2-phenylacetyl chloride.

      Reaction Conditions: This step involves an acylation reaction, typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multiple steps:

    • Formation of the Pyrazolo[3,4-d]pyrimidine Core

        Starting Materials: 4,6-dichloropyrimidine and 3-amino-5-mercapto-1H-pyrazole.

        Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

        Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

        Products: Oxidation of the methylthio group to a sulfoxide or sulfone.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Conducted in anhydrous solvents like ether or THF.

        Products: Reduction of the pyrazolo[3,4-d]pyrimidine core to a dihydro derivative.

    • Substitution

        Reagents: Various nucleophiles like amines or thiols.

        Conditions: Typically performed in polar solvents under reflux.

        Products: Substitution at the 4- or 6-position of the pyrazolo[3,4-d]pyrimidine ring.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

    Biology

    Biologically, N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has potential as a bioactive molecule. Its pyrazolo[3,4-d]pyrimidine core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.

    Medicine

    In medicine, this compound could be explored for its therapeutic potential. The presence of the pyrazolo[3,4-d]pyrimidine core suggests it may interact with specific biological targets, making it a candidate for drug development.

    Industry

    Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

    Mechanism of Action

    The mechanism of action of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-(6-(methylthio)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

      • Similar structure but with a methylamino group instead of a propylamino group.
    • N-(2-(6-(methylthio)-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

      • Similar structure but with an ethylamino group instead of a propylamino group.

    Uniqueness

    The uniqueness of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propylamino group may enhance its interaction with certain biological targets, potentially leading to unique therapeutic effects.

    Properties

    IUPAC Name

    N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H24N6OS/c1-3-9-21-17-15-13-22-25(18(15)24-19(23-17)27-2)11-10-20-16(26)12-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,20,26)(H,21,23,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GLIUIZWHNUOOGD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H24N6OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    384.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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